molecular formula C8H9FN2O B13613319 (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide

(Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide

Cat. No.: B13613319
M. Wt: 168.17 g/mol
InChI Key: VAFZTNBEYGKMHH-UHFFFAOYSA-N
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Description

(Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide is a fluorinated benzimidamide derivative characterized by a Z-configuration, a fluorine substituent at the 2-position, a methyl group at the 4-position, and a hydroxyl group attached to the N′-amine (Fig. 1). The hydroxyl group and fluorine substituent introduce unique electronic and steric effects, distinguishing it from related fluorinated benzamidines.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

2-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9FN2O/c1-5-2-3-6(7(9)4-5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

VAFZTNBEYGKMHH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=N/O)/N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(=NO)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzonitrile as the primary starting material.

    Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.

    Carboximidamide Formation: The final step involves the conversion of the nitrile group to a carboximidamide group, typically using hydroxylamine under acidic conditions.

Industrial Production Methods

Industrial production of (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboximidamide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.

Major Products

    Oxidation: Formation of 2-fluoro-4-methylbenzaldehyde.

    Reduction: Formation of 2-fluoro-N’-hydroxy-4-methylbenzene-1-amine.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific active sites in enzymes, making it a candidate for drug development.

Medicine

In medicine, (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxy and carboximidamide groups facilitate specific interactions with active sites. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide are best understood in comparison to analogous fluorinated benzamidines. Key differences lie in substituent positioning, intermolecular interactions, and isostructural relationships.

Structural and Substituent Variations

The table below highlights structural differences between the target compound and related analogs:

Compound Name Substituents (Positions) Key Functional Groups
This compound 2-F, 4-CH₃, N′-OH Hydroxyl, methyl, fluorine
(Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide 3-F, N′-(4-F-C₆H₄) Fluorophenyl, fluorine
(E)-2-fluoro-N′-phenylbenzimidamide 2-F, N′-C₆H₅ Phenyl, fluorine
(E)-2-fluoro-N′-(2-fluorophenyl)benzimidamide 2-F, N′-(2-F-C₆H₄) Difluorophenyl, fluorine

The 4-methyl group introduces steric bulk absent in simpler derivatives like (E)-2-fluoro-N′-phenylbenzimidamide .

Intermolecular Interactions

Fluorinated benzamidines exhibit diverse intermolecular interactions:

  • N–H⋯F Hydrogen Bonds : Observed in (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide, these interactions are rare but critical for stabilizing layered packing motifs .
  • N–H⋯π and C–H⋯F Interactions : Common in E-isomers like (E)-2-fluoro-N′-(2-fluorophenyl)benzimidamide, contributing to isostructurality across polymorphs .

Isostructurality and Crystal Packing

Isostructurality in fluorinated benzamidines depends on substituent equivalency and interaction robustness:

  • (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide is isostructural with (Z)-4-fluoro-N′-(4-fluorophenyl)benzimidamide due to conserved N–H⋯F and C–H⋯F motifs .
  • Polymorphs of (E)-2-fluoro-N′-(3-phenyl)benzimidamide (E1 and E2) are isostructural with (E)-2-fluoro-N′-phenylbenzimidamide and (E)-2-fluoro-N′-(2-fluorophenyl)benzimidamide , respectively, despite differing N′-substituents .

The target compound’s Z-configuration and hydroxyl group may limit isostructurality with E-isomers or analogs lacking polar O–H donors. Quantitative XPac analyses of its crystal packing would clarify similarities to Z-configuration derivatives .

Pharmacological Implications

While direct pharmacological data for the target compound is unavailable, structurally related fluorobenzamides (e.g., BMS-776532) act as glucocorticoid receptor modulators, with fluorine enhancing binding affinity and metabolic stability . The hydroxyl group in the target compound could improve water solubility, a common challenge in fluorinated drug candidates.

Biological Activity

(Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine in organic compounds often enhances their pharmacological properties, including metabolic stability and bioavailability. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Structure and Properties

The compound features a fluorinated aromatic ring, which is known to influence its biological activity significantly. The presence of the hydroxyl group and carboximidamide moiety may also contribute to its interaction with biological targets.

Antiviral Activity

Research indicates that fluorinated compounds exhibit notable antiviral properties. For instance, studies have shown that fluoro-substituted compounds can inhibit human cytomegalovirus (HCMV) effectively, with IC50 values around 10 µM for related structures . The introduction of fluorine alters the electronic properties of the molecule, enhancing its interaction with viral targets.

Anticancer Activity

Fluorinated compounds have been explored for their anticancer potential. A related study demonstrated that similar compounds could inhibit cell proliferation in cancer cell lines (e.g., MCF-7) with IC50 values around 8.47 µM after 72 hours of treatment . The mechanism often involves the inhibition of critical enzymes involved in cell cycle regulation and apoptosis.

Case Study 1: Antiviral Evaluation

A study evaluating various fluoro-substituted compounds found significant antiviral activity against HCMV. The compounds were subjected to in vitro testing, revealing a structure-activity relationship that suggests the importance of fluorine substitution in enhancing efficacy .

Case Study 2: Anticancer Mechanism

In a separate investigation, a compound structurally similar to this compound was tested on Jurkat cells. Flow cytometry analysis showed alterations in cell cycle progression upon treatment, indicating potential mechanisms for its anticancer effects .

Data Tables

Compound IC50 (µM) Biological Activity
This compoundTBDPotential antiviral and anticancer
Fluoro-substituted spiro-isoxazolines~10Antiviral against HCMV
Compound BPU8.47Anticancer agent affecting MCF-7 cells

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial for tumor growth and metastasis .
  • Cell Cycle Disruption : Evidence suggests that these compounds can induce cell cycle arrest, leading to apoptosis in cancer cells .
  • Antiviral Mechanisms : The compound's structure may allow it to interfere with viral replication processes.

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